2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in cell division, and its overexpression is associated with various types of cancer. MLN8054 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Optoelectronic Devices
The unique chemical structure and optical behaviors of imidazo[1,2-a]pyrimidine derivatives make them suitable for use in optoelectronic devices . These compounds can be utilized in the development of components such as light-emitting diodes (LEDs), photodetectors, and solar cells. Their ability to conduct electricity while also being able to emit or absorb light offers potential for innovative optoelectronic applications .
Pharmaceutical Research
Imidazo[1,2-a]pyrimidine nuclei have shown promise in the pharmaceutical field due to their biological properties. Compounds like UNM000003660701 may be investigated for their therapeutic potential, including their use as anti-cancer drugs . The compound’s ability to interact with various biological targets can lead to the development of new medications .
Confocal Microscopy and Imaging
The luminescent properties of imidazo[1,2-a]pyrimidine derivatives can be exploited in confocal microscopy and imaging . These compounds can serve as emitters, enhancing the quality of images obtained through these techniques, which is crucial for detailed biological studies and medical diagnostics .
Antiviral and Antibacterial Properties
Research has indicated that imidazo[1,2-a]pyrimidine compounds exhibit antiviral and antibacterial properties . This makes them candidates for the development of new treatments against various viral and bacterial infections. Their mechanism of action could provide insights into combating drug-resistant strains of pathogens .
Cyclin-Dependent Kinase Inhibitors
UNM000003660701 may function as a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial in the regulation of cell division, and their inhibition can be a strategy in cancer therapy to halt the proliferation of cancer cells. This application has significant implications for the treatment of various cancers .
GABA A Receptor Modulators
The compound’s potential as a GABA A receptor modulator suggests its use in neurological research. Modulating these receptors can have therapeutic effects on conditions such as anxiety, epilepsy, and insomnia. This application could lead to the development of new classes of sedatives or anxiolytics .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with a variety of targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors . These targets play crucial roles in cell cycle regulation, signal transduction, and neurotransmission, respectively.
Mode of Action
For instance, as a potential CDK inhibitor, it could interfere with cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
For example, imidazo[1,2-a]pyridines have been associated with the regulation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth .
Result of Action
Based on the known actions of similar compounds, it can be inferred that unm000003660701 might exert anti-proliferative effects, potentially making it useful in the treatment of conditions characterized by abnormal cell proliferation, such as cancer .
Eigenschaften
IUPAC Name |
2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c1-28-17-7-6-12(16-11-26-9-3-8-23-20(26)25-16)10-15(17)24-19(27)18-13(21)4-2-5-14(18)22/h2-11H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRXIDNIFRECGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.